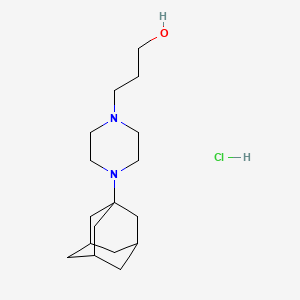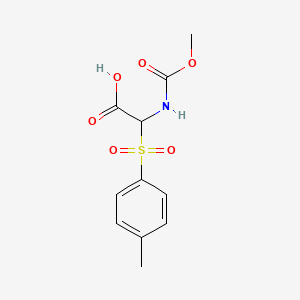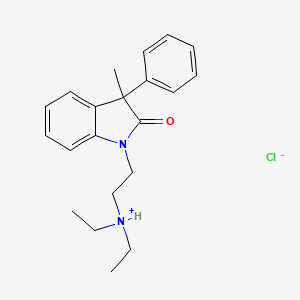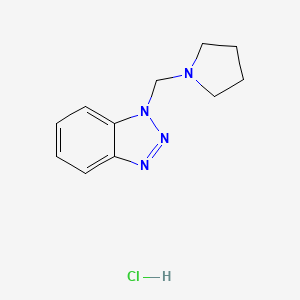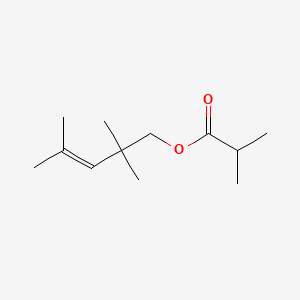
Triarsenic phosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triarsenic phosphide is an inorganic compound with the chemical formula As₃P It is a binary compound composed of arsenic and phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triarsenic phosphide can be synthesized through the direct combination of elemental arsenic and phosphorus. The reaction typically occurs in a sealed silica ampoule to prevent the escape of volatile components. The mixture is heated to high temperatures, around 1000°C, to facilitate the reaction. The resulting product is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of arsenic and phosphorus due to their toxic nature. The reaction is conducted in controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Triarsenic phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or metal hydrides. These reactions are usually carried out under controlled conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce arsenic oxides and phosphorus oxides, while reduction can yield elemental arsenic and phosphorus.
Applications De Recherche Scientifique
Triarsenic phosphide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other arsenic and phosphorus compounds. Its unique properties make it valuable in various chemical reactions and processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of arsenic’s effects on living organisms.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in cancer treatment. Arsenic compounds have shown promise in treating certain types of cancer, and this compound is being studied for similar purposes.
Industry: It is used in the production of semiconductors and other electronic materials. Its unique electrical properties make it valuable in the development of advanced electronic devices.
Mécanisme D'action
The mechanism of action of triarsenic phosphide involves its interaction with molecular targets and pathways in biological systems. It can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic monophosphide (AsP): Similar to triarsenic phosphide, arsenic monophosphide is a binary compound of arsenic and phosphorus. It has different stoichiometry and properties.
Gallium arsenide (GaAs): A compound of gallium and arsenic, widely used in the semiconductor industry. It has different electronic properties compared to this compound.
Indium phosphide (InP): A compound of indium and phosphorus, also used in semiconductors. It has unique properties that differentiate it from this compound.
Uniqueness of this compound
This compound is unique due to its specific composition and properties
Propriétés
Numéro CAS |
12512-11-7 |
|---|---|
Formule moléculaire |
As3P |
Poids moléculaire |
255.7385 g/mol |
Nom IUPAC |
1-phospha-2,3,4-triarsatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/As3P/c1-2-3(1)4(1)2 |
Clé InChI |
SKSVDWQDWLVMRA-UHFFFAOYSA-N |
SMILES canonique |
P12[As]3[As]1[As]23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
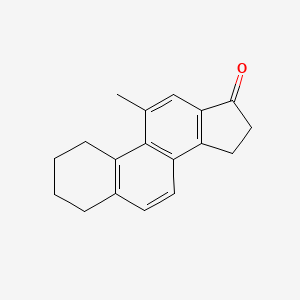
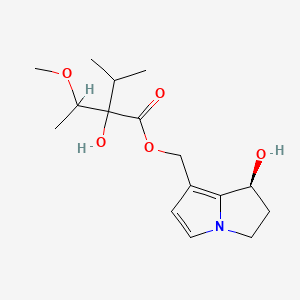
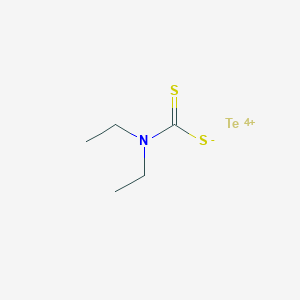

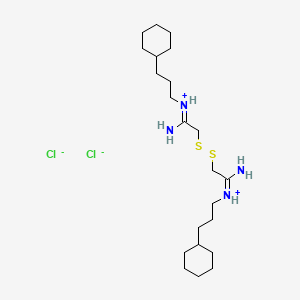
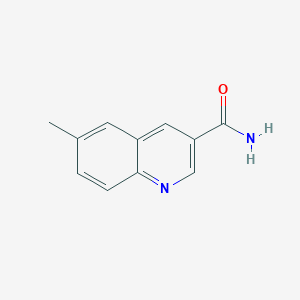
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
